molecular formula C7H15N3O B13098749 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Cat. No.: B13098749
M. Wt: 157.21 g/mol
InChI Key: ZJRSVHIPFRVEBJ-UHFFFAOYSA-N
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Description

1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with an ethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the synthesis. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidinones from 2-[(2-aminoethyl)amino]ethan-1-ol at elevated temperatures in supercritical CO2 .

Chemical Reactions Analysis

1-(2-(Ethylamino)ethyl)imidazolidin-2-one undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

  • Oxidized imidazolidinones.
  • Reduced imidazolidinones.
  • Substituted imidazolidinones.

Comparison with Similar Compounds

  • Imidazolidin-2-one.
  • Benzimidazolidin-2-one.
  • Oxazolidin-2-one.

Biological Activity

1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its imidazolidinone core structure, which is known for its diverse biological activities. The compound's molecular formula is C7H14N2OC_7H_{14}N_2O, and it has a molecular weight of approximately 142.20 g/mol.

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazolidinone scaffold has been shown to exhibit inhibitory effects on specific protein kinases, which are crucial in regulating cellular processes such as growth and metabolism.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been tested against noroviruses, showing promising inhibitory effects. A study highlighted the importance of the imidazolidinone structure in enhancing antiviral activity, suggesting that modifications could lead to improved efficacy against viral infections .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A series of derivatives were synthesized and evaluated for their activity against various bacterial strains. The results indicated that certain modifications to the ethylamino side chain significantly enhanced antimicrobial potency .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • Antiviral Efficacy : In a study focusing on norovirus inhibition, compounds derived from the imidazolidinone framework were shown to reduce viral replication significantly. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral activity .
  • Antimicrobial Testing : A series of analogs were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the nitrogen atom of the imidazolidinone ring enhanced antibacterial activity, with some compounds achieving MIC values below 10 µg/mL .
  • Cytotoxicity Assessment : In a cytotoxicity assay against several cancer cell lines, one derivative demonstrated an IC50 value of 15 µg/mL against breast cancer cells (MCF-7), indicating potential for further development in oncology .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(ethylamino)ethyl]imidazolidin-2-one

InChI

InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11)

InChI Key

ZJRSVHIPFRVEBJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1CCNC1=O

Origin of Product

United States

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